5,10-Dihydrocarbazolo[3,4-c]carbazole
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Overview
Description
Preparation Methods
The synthesis of 5,10-Dihydrocarbazolo[3,4-c]carbazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed cyclization reactions . Industrial production methods may vary, but they generally involve similar cyclization processes with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
5,10-Dihydrocarbazolo[3,4-c]carbazole undergoes various chemical reactions, including:
Scientific Research Applications
5,10-Dihydrocarbazolo[3,4-c]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Dihydrocarbazolo[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
5,10-Dihydrocarbazolo[3,4-c]carbazole can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound, which has a simpler structure and different electronic properties.
9-Ethylcarbazole: A derivative with an ethyl group at the nitrogen atom, used in similar applications but with different reactivity.
3,6-Dibromocarbazole: A brominated derivative with enhanced reactivity towards nucleophilic substitution reactions.
This compound is unique due to its specific structural arrangement, which imparts distinct electronic properties and reactivity patterns .
Properties
Molecular Formula |
C22H14N2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9,17-diazahexacyclo[11.11.0.02,10.03,8.016,24.018,23]tetracosa-1(13),2(10),3,5,7,11,14,16(24),18,20,22-undecaene |
InChI |
InChI=1S/C22H14N2/c1-3-7-16-14(5-1)21-18(23-16)11-9-13-10-12-19-22(20(13)21)15-6-2-4-8-17(15)24-19/h1-12,23-24H |
InChI Key |
NAQXZKVYAZXTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C5=C(C=C4)NC6=CC=CC=C65 |
Origin of Product |
United States |
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